1,3-dimethoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzene
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Overview
Description
1,3-Dimethoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzene is an organic compound with a complex structure It belongs to the class of aromatic ethers and is characterized by the presence of multiple methoxy groups and a propenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Methoxylation: Introduction of methoxy groups to the benzene ring through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Propenylation: Introduction of the propenyl group through a Friedel-Crafts alkylation reaction using propenyl halides and a Lewis acid catalyst like aluminum chloride.
Etherification: Formation of the ether linkage by reacting the intermediate compounds with appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully chosen to minimize side reactions and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The propenyl group can be reduced to a propyl group using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of propyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-Dimethoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of methoxy and propenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: A simpler analog with only two methoxy groups.
1,2-Dimethoxy-4-propenylbenzene: Contains a propenyl group but lacks the additional ether linkage.
1,4-Dimethoxybenzene: Another analog with methoxy groups in different positions.
Uniqueness
1,3-Dimethoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzene is unique due to its complex structure, which includes multiple functional groups and an extended aromatic system
Properties
IUPAC Name |
1,3-dimethoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-5-8-16-11-12-17(20(15-16)24-4)25-13-7-14-26-21-18(22-2)9-6-10-19(21)23-3/h5-6,8-12,15H,7,13-14H2,1-4H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIIVBDXRKWTKV-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCOC2=C(C=CC=C2OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCOC2=C(C=CC=C2OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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